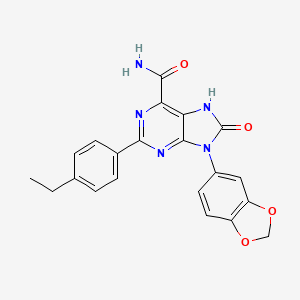

![molecular formula C20H23FN2O3S B2959986 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide CAS No. 941882-49-1](/img/structure/B2959986.png)

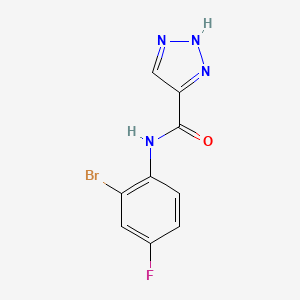

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide, also known as Compound X, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based sulfonamides and has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Aplicaciones Científicas De Investigación

Matrix Metalloproteinase Inhibitors : A derivative closely related to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide, featuring a fluoropyridinyl group, has been identified as a potent matrix metalloproteinase inhibitor. This compound, marked for its efficacy in inhibiting enzymes that play a crucial role in tissue remodeling and various disease processes, underscores the importance of such molecules in developing therapeutic strategies against cancer, cardiovascular diseases, and arthritis (Wagner et al., 2009).

Synthetic Cannabinoid Receptor Agonists : Research into synthetic cannabinoid receptor agonists (SCRAs) has led to the exploration of molecules with sulfamoyl benzoate and sulfamoyl benzamide structures, including quinolin-8-yl derivatives. These compounds are significant for their potential psychoactive properties and implications in forensic and clinical toxicology, highlighting the diverse synthetic pathways and biological activities of quinoline sulfamoyl derivatives (Brandt et al., 2020).

Copper(II)-Catalyzed Sulfonylation : The copper(II)-catalyzed sulfonylation of aminoquinolines using sodium sulfinates represents a significant advancement in synthesizing environmentally friendly N-(quinolin-8-yl)benzamide derivatives. This methodology is noteworthy for producing derivatives with potential pharmacological applications, emphasizing the importance of green chemistry in pharmaceutical research (Xia et al., 2016).

Radioligand Development for PET : Quinoline carboxamides have been labeled with carbon-11 to develop potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). Such developments underscore the role of quinoline derivatives in advancing diagnostic tools for neuroinflammation and cancer (Matarrese et al., 2001).

Selective COX-2 Inhibitors : Research into 2,3-diaryl pyrazines and quinoxalines, featuring sulfamoyl/ methylsulfonyl-phenyl groups, has yielded potent selective COX-2 inhibitors. These compounds offer insights into developing new anti-inflammatory drugs, emphasizing the therapeutic potential of quinoline derivatives in treating pain and inflammation (Singh et al., 2004).

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-14(2)12-20(24)22-17-7-10-19-15(13-17)4-3-11-23(19)27(25,26)18-8-5-16(21)6-9-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRNOVPPRIMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

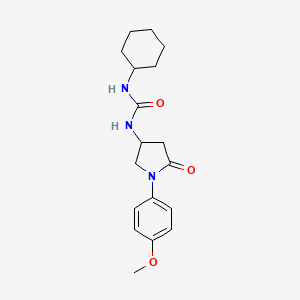

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

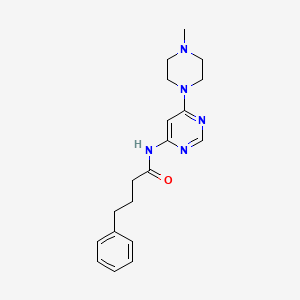

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)

![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)

![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)